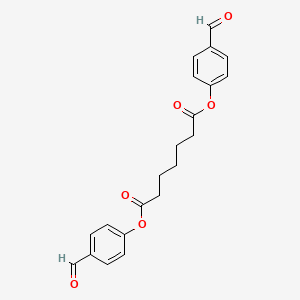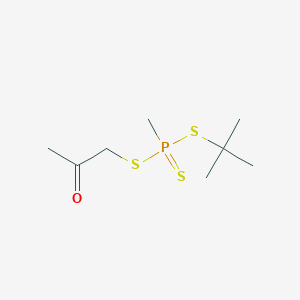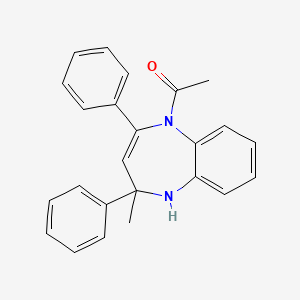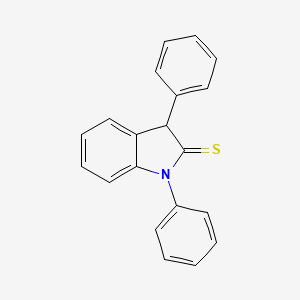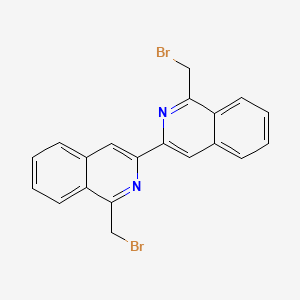
5-Methyl-2-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the terpenoid family and is found naturally in many essential oils, including caraway and spearmint oils . Carvone exists in two enantiomeric forms: ®-carvone and (S)-carvone, which have distinct aromas and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carvone can be synthesized through several methods. One common synthetic route involves the oxidation of limonene, a naturally occurring terpene, using an oxidizing agent such as potassium permanganate or chromic acid . Another method involves the isomerization of carveol, which can be obtained from limonene, followed by oxidation .
Industrial Production Methods
Industrially, carvone is produced by the fractional distillation of caraway oil or spearmint oil. The preferred starting materials for synthetic production are (+)- and (−)-limonenes, which are converted into the corresponding optically active carvones .
Chemical Reactions Analysis
Types of Reactions
Carvone undergoes various chemical reactions, including:
Oxidation: Carvone can be oxidized to produce carvonic acid.
Reduction: Reduction of carvone yields dihydrocarvone.
Substitution: Carvone can undergo nucleophilic substitution reactions, such as the Michael addition with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organocopper compounds for 1,4-addition, Grignard reagents for 1,2-addition.
Major Products
Oxidation: Carvonic acid.
Reduction: Dihydrocarvone.
Substitution: Various substituted carvone derivatives depending on the nucleophile used.
Scientific Research Applications
Carvone has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential antimicrobial and insecticidal properties.
Medicine: Investigated for its ability to induce apoptosis in cancer cells, particularly prostate cancer.
Industry: Utilized as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mechanism of Action
The mechanism by which carvone exerts its effects varies depending on the application. In biological systems, carvone has been shown to induce apoptosis in cancer cells by inhibiting the synthesis of proteins required for cell division . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Carvone is unique among similar compounds due to its distinct enantiomeric forms, which have different aromas and applications. Similar compounds include:
Limonene: A precursor to carvone, found in citrus oils.
Carveol: An intermediate in the synthesis of carvone.
Menthone: Another terpenoid with a similar structure but different functional groups.
Carvone’s versatility and distinct properties make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
113694-65-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-methyl-2-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h5,8H,1,4,6H2,2-3H3 |
InChI Key |
ZJARYUUXFUVNRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C(=O)C1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Bis(4-fluorophenyl)methylidene]-3-methylbutan-1-ol](/img/structure/B14300169.png)
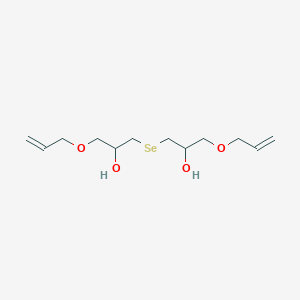

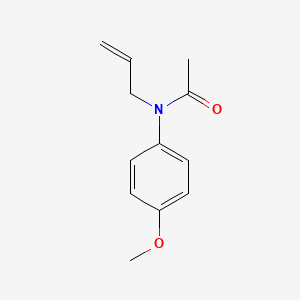
![2-Propen-1-one, 1-(4-methoxyphenyl)-3-[4-(methylthio)phenyl]-](/img/structure/B14300191.png)
![4,5-Dioxo-5-[2-(trimethylsilyl)ethoxy]pentanoate](/img/structure/B14300195.png)
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)
